Methoxy Fenoterol-d6
Description
Fundamental Role of Deuterated Analogues in Quantitative Bioanalytical Sciences
In quantitative bioanalytical sciences, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogues like Methoxy (B1213986) Fenoterol-d6 play a crucial role as internal standards. altascientific.cn An internal standard is a compound with a known concentration that is added to a sample before analysis. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis. scioninstruments.comscispace.com
The use of a deuterated internal standard is considered the gold standard in mass spectrometry for several reasons:
Enhanced Accuracy and Precision : By co-eluting with the target analyte, the deuterated standard experiences the same analytical conditions, including potential ion suppression or enhancement in the mass spectrometer. texilajournal.com This allows it to compensate for measurement errors, leading to more accurate and precise quantification of the target compound. texilajournal.comclearsynth.com
Correction for Matrix Effects : Biological samples (like plasma or blood) are complex matrices that can interfere with the ionization of the target analyte. scioninstruments.com Because the deuterated standard has nearly identical chemical properties to the analyte, it is affected by the matrix in the same way, enabling reliable correction for these interferences. scioninstruments.comwisdomlib.org
Improved Method Robustness : Incorporating a deuterated standard helps validate the analytical method, ensuring the procedure is robust and reliable across different samples and conditions. clearsynth.com It provides a stable reference point that compensates for minor fluctuations in instrument performance and sample processing, such as variations in extraction recovery or injection volume. scioninstruments.comscispace.com
Evolution of Research Applications for Isotopic Standards
The application of stable isotope-labeled compounds, including deuterated standards, has expanded significantly across numerous scientific disciplines. Initially developed as tracers for quantitation in drug development, their use is now widespread. medchemexpress.com In pharmaceutical research, they are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of drug candidates.
Beyond pharmaceuticals, isotopic standards are critical in:
Environmental Science : Used to measure and monitor trace levels of pollutants and contaminants in environmental samples with high accuracy. clearsynth.com
Clinical Diagnostics : Employed in neonatal screening for metabolic disorders and for therapeutic drug monitoring to ensure optimal patient treatment. altascientific.cn
Food Safety : Utilized for the detection of trace pesticide residues, veterinary drugs, and illegal additives in food products. altascientific.cn
Biochemistry and Life Sciences : Applied to study metabolic pathways and quantify endogenous molecules within cells and biological systems. clearsynth.com
The evolution of high-sensitivity mass spectrometry has further solidified the importance of deuterated standards. texilajournal.com Their ability to improve data quality makes them indispensable tools for generating the highly reliable and precise measurements required for groundbreaking scientific discoveries and regulatory compliance. texilajournal.comclearsynth.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Methoxy Fenoterol-d6 |
| Methoxy Fenoterol (B1672521) |
| Deuterium (B1214612) |
Properties
CAS No. |
1346599-77-6 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
323.422 |
IUPAC Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D |
InChI Key |
WHAUNCTVVNUUIP-RIUPCNMISA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
Synonyms |
5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol-d6 |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for Methoxy Fenoterol D6
Synthetic Pathways for Deuterium (B1214612) Incorporation
The synthesis of Methoxy (B1213986) Fenoterol-d6, a deuterated analog of Methoxy Fenoterol (B1672521), involves the strategic incorporation of six deuterium atoms into the molecule. This process is critical for creating a stable, isotopically enriched compound that can be reliably distinguished from its non-deuterated counterpart in analytical assays.
Deuteration Strategies and Reaction Conditions
While specific proprietary methods for the synthesis of Methoxy Fenoterol-d6 are not extensively published in peer-reviewed literature, the general principles of deuterium labeling provide a framework for its probable synthetic routes. A common and effective strategy for introducing a deuterated methyl group is through the use of a deuterated methylating agent. For the synthesis of this compound, a likely precursor would be a derivative of Fenoterol that can be O-methylated.
One plausible pathway involves the use of deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction with a suitable precursor. The reaction conditions for such a methylation would typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), and a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack. The choice of base and reaction temperature are crucial to optimize the yield and purity of the final product.
Another potential strategy is catalytic H-D exchange, where hydrogen atoms on the precursor molecule are swapped for deuterium from a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), in the presence of a metal catalyst like palladium or platinum. For this compound, this could involve the deuteration of a precursor that already contains the methoxy group.
A synthesis analogous to that of tritium-labeled (R,R)-4-Methoxyfenoterol suggests a pathway where a brominated precursor is subjected to catalytic tritiation. A similar approach could be employed for deuteration, where a dibrominated or tribrominated Methoxyfenoterol precursor undergoes catalytic reduction with deuterium gas.
| Parameter | Typical Condition |
| Deuterating Agent | Deuterated methyl iodide (CD3I) |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) |
| Base | Non-nucleophilic base (e.g., K2CO3, NaH) |
| Temperature | Varies (optimized for reaction) |
| Catalyst (for exchange) | Palladium (Pd), Platinum (Pt) |
Isolation and Purification Techniques for Labeled Compounds
Following the synthesis, the isolation and purification of this compound are critical steps to ensure the removal of unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The high purity of the final compound is essential for its use as an internal standard.
A standard purification method for isotopically labeled compounds is preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the separation of compounds based on their polarity and interaction with the stationary phase of the chromatography column. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
The fractions containing the purified this compound are collected, and the solvent is then removed, typically by lyophilization or evaporation under reduced pressure, to yield the final, highly pure product. The purity of the isolated compound is then assessed using analytical HPLC.
| Technique | Description |
| Preparative HPLC | Separation based on polarity using a stationary and mobile phase. |
| Column | Typically reversed-phase (e.g., C18). |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient. |
| Post-Purification | Solvent removal via lyophilization or evaporation. |
Structural Elucidation and Isotopic Purity Assessment
Once synthesized and purified, this compound undergoes rigorous analysis to confirm its chemical structure and determine its isotopic purity. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and verifying the position of the deuterium labels.
In ¹H NMR spectroscopy, the absence of signals corresponding to the methoxy protons and the protons on the adjacent carbon, which are present in the spectrum of the non-deuterated compound, would confirm successful deuteration at these positions. The remaining proton signals in the spectrum would be expected to show chemical shifts and coupling patterns consistent with the rest of the molecular structure.
In ¹³C NMR spectroscopy, the carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet signal due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from the corresponding carbon in the non-deuterated compound due to the isotopic effect. The chemical shift of the methoxy carbon in aromatic compounds is typically observed around 55-60 ppm.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Enrichment
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and assessing the isotopic enrichment of this compound. HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence.
For this compound, the molecular ion peak in the mass spectrum would be expected to be approximately 6 mass units higher than that of the non-deuterated Methoxy Fenoterol, corresponding to the replacement of six hydrogen atoms with six deuterium atoms. The high resolution of the instrument allows for the differentiation of the deuterated compound from any potential interferences with the same nominal mass.
The isotopic distribution of the molecular ion cluster can be analyzed to determine the level of isotopic enrichment. A high percentage of the d6-labeled species, with minimal presence of d0 to d5 species, indicates a successful and efficient deuteration process.
| Technique | Information Obtained |
| ¹H NMR | Confirmation of deuterium incorporation by absence of specific proton signals. |
| ¹³C NMR | Confirmation of deuterated carbon and its location. |
| HRMS | Accurate mass for elemental composition and isotopic enrichment level. |
Infrared (IR) Spectroscopy in Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of this compound, IR spectroscopy can be used to confirm the presence of key functional groups and to observe the effect of deuteration on the vibrational frequencies.
The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of strong absorption bands in the C-D stretching region and a corresponding decrease in the intensity of the C-H stretching bands of the methoxy group would provide further evidence of successful deuteration. The rest of the IR spectrum would be expected to show characteristic absorption bands for the other functional groups present in the molecule, such as the O-H stretch of the hydroxyl groups and the aromatic C-H and C=C stretching vibrations.
Advanced Analytical Methodologies Utilizing Methoxy Fenoterol D6
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Approaches
The synergy of liquid chromatography and mass spectrometry has revolutionized bioanalysis and other fields requiring high sensitivity and selectivity. Methoxy (B1213986) Fenoterol-d6 is instrumental in this context, primarily serving as an internal standard to ensure the accuracy of quantification for fenoterol (B1672521) and its metabolites.
Ultra-High Performance Liquid Chromatography (UPLC) Interfacing
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net The interfacing of UPLC with mass spectrometry for the analysis of Methoxy Fenoterol and its deuterated standard typically involves a reversed-phase chromatographic approach.
A common setup utilizes a C18 column, which is effective for separating moderately polar compounds like Methoxy Fenoterol from complex biological matrices. researchgate.netmdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of an acid, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The acid helps to improve peak shape and ionization efficiency in the mass spectrometer.
Illustrative UPLC Parameters for Analysis:
| Parameter | Value |
| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase A | 0.1% Formic acid in water mdpi.com |
| Mobile Phase B | 0.1% Formic acid in acetonitrile mdpi.com |
| Flow Rate | 0.4 - 0.6 mL/min researchgate.net |
| Column Temperature | 45 °C researchgate.net |
| Injection Volume | 1 - 5 µL |
| Gradient Elution | A typical gradient might start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step. |
This UPLC setup ensures that Methoxy Fenoterol and its deuterated internal standard, Methoxy Fenoterol-d6, are efficiently separated from endogenous matrix components, providing a clean signal for the mass spectrometer.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS) is a powerful detection technique that offers exceptional selectivity and sensitivity. When coupled with UPLC, it allows for the confident identification and quantification of analytes even at very low concentrations. The process involves the selection of a specific precursor ion, its fragmentation, and the monitoring of one or more specific product ions. This is often performed in the Multiple Reaction Monitoring (MRM) mode. mdpi.com
For Methoxy Fenoterol, the precursor ion in positive electrospray ionization (ESI+) mode would be its protonated molecule [M+H]⁺. Given the molecular weight of Methoxy Fenoterol (C18H23NO4) is approximately 317.4 g/mol , the precursor ion to be monitored would be at m/z 318.1. nih.gov Consequently, for this compound (C18H17D6NO4), with a molecular weight of approximately 323.4 g/mol , the precursor ion would be at m/z 324.4. biocompare.com
The fragmentation of these precursor ions in the collision cell of the mass spectrometer generates specific product ions. While the exact fragmentation pattern for this compound is not widely published, it can be inferred from the fragmentation of Fenoterol and related compounds.
Predicted MS/MS Transitions for Methoxy Fenoterol and this compound:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Methoxy Fenoterol | 318.1 nih.gov | Common fragments would arise from the cleavage of the side chain. |
| This compound | 324.4 | The product ions would be shifted by 6 Da if the deuterium (B1214612) labels are on a stable part of the fragment, or by a smaller number if the deuterated part is lost. |
The use of MRM with these specific transitions allows for the highly selective detection of the analyte and its internal standard, filtering out background noise and potential interferences. tsijournals.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Practical Implementation
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. osti.govnih.gov It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. osti.gov this compound is specifically designed for this purpose. clearsynth.com
Principle: The fundamental principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard remains constant and is directly proportional to the concentration of the native analyte.
Practical Implementation:
Spiking the Sample: A precise and known amount of a this compound standard solution is added to the unknown sample. osti.gov
Equilibration: The sample is thoroughly mixed to ensure that the internal standard is homogenously distributed and in equilibrium with the native analyte in the sample matrix. osti.gov
Sample Preparation: The sample undergoes the necessary preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering components. tsijournals.com
UPLC-MS/MS Analysis: The prepared sample is injected into the UPLC-MS/MS system, and the responses for both the native Methoxy Fenoterol and the internal standard this compound are measured using their specific MRM transitions.
Quantification: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by comparing its response ratio to the calibration curve.
Matrix Effect Investigations and Mitigation Strategies
The matrix effect is a significant challenge in bioanalytical mass spectrometry, representing the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. bataviabiosciences.comnih.gov This can lead to either ion suppression or enhancement, causing inaccurate quantification of the target analyte. bataviabiosciences.comanalchemres.org Investigating the matrix effect is a critical component of method validation, especially for complex samples like plasma, urine, or tissue homogenates.
The most effective strategy to mitigate and correct for the matrix effect is the use of a stable isotopically labeled internal standard (SIL-IS), such as this compound. nih.gov An ideal SIL-IS co-elutes with the analyte and experiences identical matrix effects. researchgate.net By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement affecting the analyte is proportionally mirrored in the internal standard, thus canceling out the effect and enabling accurate quantification. researchgate.net In doping analysis, Fenoterol-d6 has been explicitly used as an internal standard to compensate for matrix variability and ensure reliable measurement. dshs-koeln.de Other mitigation strategies include optimizing sample preparation to remove interfering substances (e.g., through solid-phase extraction or liquid-liquid extraction) and using matrix-matched calibrators. analchemres.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatizable Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of thermally stable and volatile compounds. For polar molecules like this compound, which possess hydroxyl and amine functional groups, direct analysis by GC is challenging due to their low volatility and potential for thermal degradation. sigmaaldrich.com Therefore, derivatization is a mandatory step to enhance their suitability for GC-MS analysis. researchgate.netnih.gov
Derivatization Procedures for Enhanced Volatility and Sensitivity
Derivatization chemically modifies a compound to improve its analytical properties, primarily by increasing its volatility and thermal stability for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens in polar functional groups (e.g., -OH, -NH) with nonpolar groups. sigmaaldrich.com
A common and effective technique is silylation , which involves reacting the analyte with a silylating agent. Reagents such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are frequently used. researchgate.netuoguelph.canih.gov This procedure replaces the active hydrogens on the hydroxyl groups of this compound with trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC injection.
Another specialized derivatization strategy reported for fenoterol involves a reaction with formaldehyde. This converts fenoterol into a more stable tetrahydroisoquinoline derivative, which exhibits excellent chromatographic behavior. nih.gov This approach could be similarly applied to this compound.
Table 2: Common Derivatization Strategies for GC-MS Analysis of Fenoterol Analogs
| Derivatization Technique | Reagent(s) | Purpose |
| Silylation researchgate.net | MSTFA or BSTFA (+ 1% TMCS) | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. |
| Tetrahydroisoquinoline Formation nih.gov | Formaldehyde | Converts the parent structure into a stable cyclic derivative with good chromatographic properties. |
| Methoxyamination + Silylation uoguelph.canih.gov | Methoxyamine HCl, followed by MSTFA | Protects keto groups (if present) and derivatizes hydroxyl/amine groups for comprehensive analysis. |
Selected-Ion Monitoring (SIM) and Full Scan Acquisition Modes
GC-MS instruments can be operated in two primary data acquisition modes: full scan and selected-ion monitoring (SIM).
Selected-Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the target analyte (and its internal standard, this compound) rather than scanning the entire mass range. wikipedia.org By focusing the detection time on only these ions, the signal-to-noise ratio is dramatically increased, resulting in significantly lower limits of detection and quantification. wikipedia.orgeaslab.com This makes SIM the preferred mode for quantitative trace analysis, such as monitoring for Methoxy Fenoterol in doping control or pharmacokinetic studies. researchgate.netresearchgate.net
Direct Analysis in Real Time Mass Spectrometry (DART-MS) Applications
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. rsc.orgresearchgate.net The DART source works by directing a heated stream of metastable gas (typically helium or nitrogen) at the sample surface, which desorbs and ionizes the analytes for direct introduction into the mass spectrometer. researchgate.net
Rapid Screening Methodologies
The primary advantage of DART-MS is its speed, making it an exceptional tool for high-throughput and rapid screening applications. nih.gov It can be used to detect compounds like this compound and its non-labeled counterpart directly from various surfaces or from biological fluids with minimal workup. For example, a small volume of a urine sample can be spotted onto a glass rod or paper triangle and simply presented to the DART source for analysis.
This methodology offers a powerful alternative to traditional screening methods that often involve lengthy extraction and chromatographic separation steps. nih.gov In forensic science and doping control, DART-MS can provide near-instantaneous, qualitative (and sometimes semi-quantitative) results, allowing for the rapid identification of suspect samples that can then be prioritized for more comprehensive quantitative confirmation analysis by techniques like LC-MS/MS or GC-MS. nih.govnih.gov
Integration with High-Resolution Accurate Mass Spectrometry
The integration of this compound as an internal standard with High-Resolution Accurate Mass Spectrometry (HRAMS) represents a powerful approach for the selective and sensitive quantification of its non-labeled counterpart. HRAMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide high-resolution and mass accuracy, enabling the differentiation of target analytes from matrix interferences with a high degree of confidence.
When this compound is co-extracted with the analyte from a sample, it experiences the same sample preparation and ionization effects. In the HRAMS analysis, the instrument can distinguish the minute mass difference between the analyte and the deuterated standard. The high resolving power ensures that the isotopic clusters of both compounds are well-defined, preventing spectral overlap. Quantification is achieved by calculating the ratio of the analyte's peak area to the peak area of this compound. This ratiometric measurement corrects for variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise results. The use of a stable isotope-labeled standard like this compound is considered the gold standard in quantitative mass spectrometry for minimizing analytical errors.
Quantitative Nuclear Magnetic Resonance (qNMR) Applications
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov this compound plays a crucial role in enhancing the accuracy and reliability of qNMR assays.
In ¹H qNMR, the selection of an appropriate internal standard is a critical step for accurate quantification. nih.gov A deuterated internal standard like this compound offers distinct advantages. The primary function of an internal standard in qNMR is to provide a reference signal of known concentration against which the analyte's signal can be compared. enfanos.com
Key criteria for an ideal qNMR internal standard that are met by deuterated compounds include:
Signal Uniqueness: The standard's NMR signals should not overlap with those of the analyte or the solvent. fujifilm.com Deuteration at specific positions on the Methoxy Fenoterol molecule can simplify the ¹H NMR spectrum, reducing the potential for signal overlap with the analyte of interest.
Chemical Stability: The standard must be stable under the analytical conditions and not react with the analyte or the solvent.
Solubility: It must be soluble in the same deuterated solvent as the analyte. nih.govbipm.org Common solvents used in qNMR include Dimethyl sulfoxide-d6 (DMSO-d6), Methanol-d4 (CD3OD), and Chloroform-d (CDCl3). nih.govbipm.org
High Purity: The purity of the internal standard must be accurately known. resolvemass.ca
By using a deuterated standard that is structurally very similar to the analyte, matrix effects and potential variations in relaxation times can be minimized, leading to more robust and accurate assay development.
The process of absolute quantification using this compound in a qNMR experiment involves several key steps. After preparing a sample containing a precisely weighed amount of the analyte and the this compound internal standard dissolved in a suitable deuterated solvent, the ¹H NMR spectrum is acquired. ethz.ch
For absolute quantification, the integral of a specific, well-resolved resonance signal from the analyte is compared to the integral of a signal from the this compound standard. The concentration of the analyte is then calculated using the following equation:
Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
Px and Pstd are the purities of the analyte and the standard.
Ix and Istd are the integral areas of the signals for the analyte and the standard.
Nx and Nstd are the number of protons giving rise to the respective signals.
Mx and Mstd are the molar masses of the analyte and the standard.
mx and mstd are the masses of the analyte and the standard.
Careful data processing, including baseline correction and phase adjustment, is crucial for obtaining accurate integral values. mdpi.com This method allows for the direct, SI-traceable quantification of Methoxy Fenoterol without the need for a specific calibration curve for the analyte itself. fujifilm.comresolvemass.ca
Sample Preparation Techniques for Complex Biological Matrices
The analysis of Methoxy Fenoterol in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant analytical challenge due to the presence of numerous interfering substances. mdpi.com Effective sample preparation is essential to isolate the analyte and its deuterated internal standard, reduce matrix effects, and concentrate the sample for sensitive detection.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. mdpi.comepa.gov The optimization of an SPE method for this compound and its analyte involves a systematic evaluation of several parameters to achieve high and reproducible recovery.
The general steps in SPE include:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample, often pre-treated (e.g., pH adjusted), is passed through the sorbent.
Washing: Interfering compounds are removed by washing the sorbent with a specific solvent.
Elution: The retained analyte and internal standard are eluted with a strong solvent. tsijournals.com
Optimization involves selecting the appropriate sorbent type (e.g., reversed-phase, ion-exchange, or polymeric), wash solvents, and elution solvents. For compounds like Fenoterol derivatives, polymeric reversed-phase sorbents like Oasis HLB have been shown to be effective. tsijournals.comca.gov The pH of the sample and wash solutions is also a critical parameter to control the ionization state of the analytes and thus their retention on the sorbent.
Table 1: Parameters for SPE Method Optimization
| Parameter | Options | Goal |
| Sorbent Type | C18, C8, Polymeric (e.g., HLB), Ion-Exchange | Maximize retention of analyte and internal standard, minimize retention of interferences. |
| Sample pH | Acidic, Neutral, Basic | Optimize the charge state of the analyte for optimal binding to the sorbent. |
| Wash Solvent | Aqueous buffers, weak organic solvents | Remove matrix interferences without eluting the analyte. |
| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate, often with additives (e.g., acid/base) | Quantitatively elute the analyte and internal standard in a small volume. |
| Flow Rate | Slow, Medium, Fast | Ensure sufficient interaction time between the analyte and the sorbent during loading. |
Immunoextraction, a form of affinity chromatography, offers highly selective sample preparation based on the specific binding between an antibody and its target antigen. nih.gov This technique can be used for the selective isolation of Methoxy Fenoterol and its parent compound from complex biological fluids.
In this method, antibodies raised against Fenoterol or its derivatives are immobilized on a solid support, such as a chromatographic packing material, and packed into a column. nih.gov When the biological sample containing Methoxy Fenoterol and its deuterated standard is passed through the column, the analytes are selectively captured by the immobilized antibodies. After a washing step to remove non-specifically bound matrix components, the analytes are eluted by changing the pH or ionic strength of the buffer to disrupt the antibody-antigen interaction.
Microextraction Techniques (e.g., Solid Phase Microextraction, SPME)
The use of this compound as an internal standard is particularly advantageous in advanced analytical methodologies that employ microextraction techniques. These methods, characterized by their minimal solvent consumption and high enrichment factors, benefit significantly from the inclusion of a stable isotope-labeled standard to ensure accuracy and precision. Solid Phase Microextraction (SPME) is a prominent example of such a technique where this compound can be effectively utilized.
SPME is a solvent-free sample preparation technique that involves the use of a coated fiber to extract analytes from a sample matrix. innoteg-instruments.com The fiber, coated with a suitable stationary phase, is exposed to the sample or its headspace, allowing for the partitioning of analytes onto the fiber. innoteg-instruments.com Following extraction, the fiber is transferred to the injection port of a chromatographic system, where the analytes are desorbed for analysis. The integration of sampling, extraction, and concentration into a single step makes SPME a rapid and efficient alternative to traditional extraction methods. innoteg-instruments.com
In the context of analyzing fenoterol and its metabolites, SPME coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been demonstrated as a powerful analytical approach. mdpi.comnih.gov The use of a deuterated internal standard like this compound in such methods is crucial for correcting matrix effects, which can cause ionization suppression or enhancement in the mass spectrometer, as well as variations in extraction efficiency. mdpi.com An isotopic internal standard is the ideal tool for mitigating these issues, as it behaves nearly identically to the analyte of interest during extraction and ionization but is distinguishable by its mass. mdpi.com
Detailed Research Findings
Research has explored the application of in vivo SPME for monitoring the pharmacokinetics of fenoterol and its active analog, methoxyfenoterol, in rats. nih.gov This technique allows for sampling directly from circulating blood without the need for conventional blood withdrawal, offering a less invasive approach for pharmacokinetic studies. nih.gov In these studies, a biocompatible SPME fiber is inserted into a blood vessel, and analytes are extracted over a defined period before being analyzed by LC-MS/MS. nih.gov While these studies did not explicitly use this compound, they established the feasibility and parameters for SPME of fenoterol and methoxyfenoterol, laying the groundwork for methods where this compound would serve as the optimal internal standard.
One study detailed a semi-automated in vivo SPME sampling method combined with a diffusion-based calibration interface model to determine the pharmacokinetics of R,R-fenoterol and R,R-methoxyfenoterol in rats. nih.gov The results obtained from in vivo SPME were comparable to those from conventional methods involving blood withdrawal and plasma protein precipitation, demonstrating the utility of the SPME approach. nih.gov
Another study focused on the development and validation of a SPME-LC-MS/MS method for the simultaneous measurement of eight beta-blockers and bronchodilators, including fenoterol, in plasma and urine. researchgate.net This high-throughput method utilized a 96-well plate format with a biocompatible extraction phase, showcasing the adaptability of SPME for routine analysis. researchgate.net The validation of this method according to regulatory guidelines underscores the reliability of SPME for bioanalytical assays. researchgate.net
The table below summarizes typical experimental conditions for the analysis of fenoterol using microextraction techniques, where this compound would be an appropriate internal standard.
Table 1: Experimental Parameters for SPME-LC-MS/MS Analysis of Fenoterol
| Parameter | Description | Reference |
|---|---|---|
| Microextraction Technique | In vivo Solid Phase Microextraction (SPME) | nih.gov |
| SPME Fiber | Biocompatible C18 coating | mdpi.com |
| Sample Matrix | Rat blood (in vivo), Human Plasma, Urine | nih.govresearchgate.net |
| Internal Standard | This compound (proposed) | |
| Extraction Time | 2-5 minutes | nih.gov |
| Desorption | Liquid desorption with a suitable solvent mixture | researchgate.net |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Monitored Transition (Analyte) | m/z 304.1 → 135.1 (for Fenoterol) | nih.gov |
| Monitored Transition (IS) | Specific to this compound |
Further research has also utilized solid-phase extraction (SPE), a related but distinct technique, for the determination of fenoterol in human plasma and urine. nih.gov In a validated LC-MS/MS method, (R,R')-fenoterol and its stereoisomers were extracted from plasma using SPE cartridges. nih.gov This method employed a non-deuterated analog, (R,R')-4'-methoxynaphthylfenoterol (MNF), as the internal standard. nih.gov The successful application of a structural analog as an internal standard in this context further highlights the critical role that a deuterated standard like this compound would play in enhancing the accuracy and robustness of such analytical methods.
The data presented in the following table is derived from a study that, while not using SPME, provides a clear example of the validation parameters for an LC-MS/MS method for fenoterol analysis where this compound would be the ideal internal standard.
Table 2: Validation Data for LC-MS/MS Quantification of (R,R')-Fenoterol in Human Plasma
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 52.8 - 2109.4 pg/mL | nih.gov |
| Correlation Coefficient (r²) | 0.98 - 0.99 | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 52.8 pg/mL | nih.gov |
| Intra-day Precision (CV%) | < 10% for low QC, < 15% for high QC | nih.gov |
| Inter-day Precision (CV%) | < 10% for low QC, < 15% for high QC | nih.gov |
| Internal Standard Used | (R,R')-4'-methoxynaphthylfenoterol (MNF) | nih.gov |
These findings collectively demonstrate the significant potential and established utility of microextraction techniques, particularly SPME, in the bioanalysis of fenoterol. The incorporation of this compound as an internal standard in these advanced analytical methodologies is a logical and scientifically sound step to achieve the highest levels of accuracy and reliability in quantitative analysis.
In Vitro Metabolic Pathway Elucidation of Methoxy Fenoterol
Metabolic Stability Assessment in Subcellular Fractions
Metabolic stability, the susceptibility of a compound to biotransformation, is a key parameter evaluated using in vitro systems. These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active preparations from the liver, the primary site of drug metabolism.
Liver Microsomal Incubation Systems
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells during homogenization. dls.commdpi.com They are a widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. dls.comsrce.hr These systems are ideal for assessing CYP-mediated metabolism and predicting a compound's intrinsic hepatic clearance. srce.hrnih.gov
In a standard microsomal stability assay, the test compound, such as Methoxy (B1213986) Fenoterol-d6, is incubated with liver microsomes from various species (e.g., human, rat, mouse) in a buffered solution. srce.hrmercell.com The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, which provides the necessary cofactors for CYP enzyme activity. srce.hrmercell.com Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). srce.hr
While specific studies on Methoxy Fenoterol-d6 in liver microsomes are not detailed in the available literature, research on its non-deuterated analog, (R,R)-Methoxyfenoterol, in rat intestinal microsomes showed the formation of its glucuronide conjugate, (R,R)-MFen-G, indicating that glucuronidation is a significant metabolic pathway. nih.govnih.gov
Table 1: Typical Protocol for a Liver Microsomal Stability Assay
| Component | Description | Purpose |
|---|---|---|
| Test Compound | This compound | The substrate for the metabolic reaction. |
| Liver Microsomes | Pooled from human or animal donors. | Source of Phase I metabolic enzymes (e.g., CYPs). srce.hr |
| Phosphate Buffer | e.g., Potassium phosphate buffer (pH 7.4). | Maintains physiological pH for optimal enzyme activity. mercell.com |
| NADPH-Regenerating System | e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+. | To provide a continuous supply of the essential cofactor NADPH for CYP enzymes. xenometrix.ch |
| Incubation Conditions | 37°C in a water bath or incubator. | Mimics physiological temperature. srce.hr |
| Analysis Method | LC-MS/MS | To separate and quantify the remaining parent compound at different time points. srce.hr |
S9 Fraction and Cytosolic Studies
The S9 fraction is a supernatant obtained from a low-speed (9000g) centrifugation of a liver homogenate. xenometrix.chbioivt.com It contains both the microsomal and cytosolic (soluble) fractions of the cell. mdpi.combioivt.com This makes the S9 fraction a more comprehensive in vitro model than microsomes alone, as it contains both Phase I (microsomal) and many Phase II (cytosolic) enzymes, such as sulfotransferases and N-acetyltransferases. mdpi.comxenometrix.ch
Incubations with S9 fractions are performed similarly to microsomal assays but may be supplemented with additional cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation) to facilitate Phase II reactions. bioivt.com Cytosolic fractions, which contain only the soluble enzymes, can be used separately to investigate specific non-microsomal metabolic pathways. The use of S9 fractions allows for a broader characterization of a compound's metabolic profile, capturing the interplay between Phase I and Phase II biotransformations. mdpi.combioivt.com
Hepatocyte Suspension and Co-culture Models
Hepatocytes, the primary cells of the liver, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transport systems found in the intact liver. dls.com Using suspended or cultured hepatocytes provides a cellular environment that more closely mimics in vivo conditions compared to subcellular fractions. dls.comnih.gov
In vitro studies using rat hepatocytes have been crucial in elucidating the metabolism of Methoxy Fenoterol's non-deuterated analog. Incubation of (R,R)-Methoxyfenoterol with rat hepatocytes resulted in the identification of several metabolites. nih.govnih.gov This demonstrates that hepatocytes can effectively model the sequential metabolism of a compound, from Phase I modification to Phase II conjugation.
Table 2: Metabolites Identified from Incubation of (R,R)-Methoxyfenoterol in Rat Hepatocytes
| Parent Compound | Incubation System | Identified Metabolites | Metabolic Pathway Indicated | Source |
|---|---|---|---|---|
| (R,R)-Methoxyfenoterol | Rat Hepatocyte Suspension | (R,R)-MFen-G (Methoxy Fenoterol (B1672521) Glucuronide) | Phase II Glucuronidation | nih.govnih.gov |
| (R,R)-Fen (Fenoterol) | Phase I O-demethylation | nih.govnih.gov |
Identification and Structural Characterization of Phase I Metabolites
Phase I metabolism involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis, generally making the molecule more water-soluble and preparing it for Phase II conjugation. neu.edu.trlabce.com
Oxidative Transformations (e.g., O-demethylation, Hydroxylation)
Oxidative reactions are the most common type of Phase I biotransformation, primarily catalyzed by CYP enzymes. neu.edu.tr For this compound, the presence of a methoxy group makes it a prime candidate for oxidative metabolism.
O-demethylation: This reaction involves the removal of a methyl group from a methoxy ether. The in vitro incubation of (R,R)-Methoxyfenoterol in rat hepatocytes confirmed that O-demethylation is a key metabolic pathway, leading to the formation of its active parent compound, (R,R)-Fenoterol. nih.govnih.gov This is a common metabolic route for many pharmaceuticals containing methoxy moieties. nih.govd-nb.info The subsequent detection of (R,R)-Fenoterol-G further supports that O-demethylation precedes conjugation. nih.govnih.gov
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule, often at an aromatic ring or an aliphatic carbon. labce.com While not explicitly reported for Methoxy Fenoterol in the referenced studies, hydroxylation is a very common oxidative pathway for many drugs and could be a potential, albeit likely minor, metabolic route. nih.govd-nb.info
Reductive and Hydrolytic Reactions
Reductive and hydrolytic reactions are other types of Phase I transformations, catalyzed by various enzymes. labce.com
Reduction reactions can involve the conversion of carbonyls to hydroxyl groups. labce.com
Hydrolysis involves the cleavage of ester or amide bonds by esterases or amidases. labce.com
Based on the available in vitro data for Methoxy Fenoterol, the predominant metabolic pathways are O-demethylation and subsequent glucuronidation. nih.govnih.gov While compounds with similar structures, such as other beta-adrenergic agonists, may undergo various reactions including oxidation, reduction, and hydrolysis, there is no direct evidence from the key studies to suggest that reductive or hydrolytic pathways play a significant role in the in vitro metabolism of Methoxy Fenoterol. evitachem.com
Elucidation of Phase II Conjugative Metabolites
Phase II metabolism of Methoxy Fenoterol involves the covalent addition of endogenous molecules to the parent compound or its Phase I metabolites, a process which generally increases water solubility and facilitates excretion. The primary conjugation reactions identified for Methoxy Fenoterol are glucuronidation and sulfation.
Glucuronidation Pathways and Products
Glucuronidation is a major metabolic pathway for Methoxy Fenoterol. nih.gov Studies on (R,R)-Methoxyfenoterol ((R,R)-MFen) indicate that it is primarily cleared by glucuronidation, which includes significant presystemic metabolism. nih.govnih.gov In vitro investigations using rat hepatocytes revealed that the metabolism of (R,R)-MFen yields its direct glucuronide, (R,R)-MFen-G, as well as the O-demethylated product, (R,R)-Fenoterol ((R,R)-Fen), and its subsequent glucuronide, (R,R)-Fen-G. nih.govresearchgate.net This suggests a metabolic sequence of O-demethylation followed by conjugation. nih.govnih.govresearchgate.net
When incubated with rat intestinal microsomes, only the direct glucuronide of methoxyfenoterol, (R,R)-MFen-G, was formed, highlighting the role of the intestine in its presystemic clearance. nih.govresearchgate.net The parent compound, Fenoterol, has two potential sites for glucuronidation: the 1,3-benzenediol moiety (leading to the meta-glucuronide, Fen-MG) and the 4-hydroxyphenyl moiety (leading to the para-glucuronide, Fen-PG). nih.gov For Methoxy Fenoterol, mass spectrometry analysis has confirmed the formation of the mono-glucuronide metabolite, specifically the meta-glucuronide ((R,R)-Fen-MG). nih.gov This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and is a critical step in enhancing the compound's polarity for renal excretion.
Table 1: In Vitro Glucuronide Metabolites of (R,R)-Methoxyfenoterol
| In Vitro System | Metabolites Identified | Reference |
|---|---|---|
| Rat Hepatocytes | (R,R)-MFen-G, (R,R)-Fen, (R,R)-Fen-G | nih.govresearchgate.net |
| Rat Intestinal Microsomes | (R,R)-MFen-G | nih.govresearchgate.net |
Sulfation and Other Conjugation Reactions
Alongside glucuronidation, sulfation is another key Phase II metabolic pathway for Methoxy Fenoterol. Research on the four stereoisomers of 4-methoxyfenoterol ((R,R)-MF, (S,S)-MF, (R,S)-MF, and (S,R)-MF) using human intestinal S9 fractions demonstrated stereospecific sulfate (B86663) conjugation. nih.gov
The rate of sulfation was found to be dependent on the stereochemistry of the molecule, with the maximal formation rates following the order: (S,R)-MF > (S,S)-MF > (R,S)-MF ≈ (R,R)-MF. nih.govnih.gov This indicates that an S-configuration at the β-hydroxyl carbon enhances the rate of sulfation. nih.gov Furthermore, competition studies showed that the (S,R)-MF isomer acts as an effective inhibitor of the sulfation of the (R,R)-MF isomer, with an IC50 of 60 µM. nih.govnih.gov For the parent compound fenoterol, sulfation pathways compete with glucuronidation.
Enzyme Phenotyping for Metabolizing Enzyme Identification
Identifying the specific enzymes responsible for the metabolism of Methoxy Fenoterol is crucial for understanding its disposition. Research has focused on characterizing the Cytochrome P450 (CYP), Uridine 5'-diphospho-glucuronosyltransferase (UGT), and Sulfotransferase (SULT) enzymes involved.
Cytochrome P450 (CYP) Isoform Contribution Analysis
The O-demethylation of Methoxy Fenoterol to Fenoterol is a Phase I oxidative reaction typically mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govresearchgate.net While specific studies identifying the exact CYP isoforms responsible for Methoxy Fenoterol's O-demethylation are not detailed in the provided search results, data from structurally related compounds offer insights. For example, the O-demethylation of formoterol (B127741) involves multiple CYP isoforms, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.com CYP2D6, in particular, is a key enzyme in the metabolism of about 25% of clinically used drugs, often through demethylation reactions. wikipedia.org Studies on other methoxylated compounds, such as methoxylated flavones, have shown that CYP1A1, CYP1A2, and CYP3A4 are the primary isoforms involved in their oxidative metabolism. nih.gov These findings suggest that one or more of these CYP enzymes could potentially be involved in the metabolism of Methoxy Fenoterol.
Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Characterization
The glucuronidation of Methoxy Fenoterol is catalyzed by UGTs. Although the specific UGT isoforms that conjugate Methoxy Fenoterol have not been definitively identified in the available research, information on related compounds provides likely candidates. For instance, the enzymatic synthesis of fenoterol glucuronide can utilize UGT1A1 and UGT2B7. The metabolism of formoterol involves a broader range of UGTs, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com Given the substrate overlap among UGT isoforms, it is plausible that several of these enzymes contribute to the glucuronidation of Methoxy Fenoterol. researchgate.net
Studies on Non-CYP and Extrahepatic Metabolism
Non-CYP enzymes, particularly sulfotransferases (SULTs), play a significant role in Methoxy Fenoterol metabolism. nih.gov A screening with cDNA-expressed human SULT isoforms identified SULT1A1, SULT1A3, and SULT1E1 as capable of mediating the sulfation of all four stereoisomers of Methoxy Fenoterol. nih.govnih.gov This is consistent with findings for the parent compound, fenoterol, where SULT1A1 and SULT1A3 are key mediators of its sulfation. nih.gov
Methoxy Fenoterol undergoes extensive extrahepatic metabolism. bahrainmedicalbulletin.com Studies utilizing human and rat intestinal preparations have confirmed that both glucuronidation and sulfation occur in the gut, contributing to significant presystemic clearance, often referred to as first-pass metabolism. nih.govresearchgate.netnih.gov The liver is also a primary site of metabolism, where hepatocytes can perform both O-demethylation and subsequent conjugation reactions. nih.govresearchgate.net
Table 2: Summary of Enzymes Involved in Methoxy Fenoterol Metabolism
| Metabolic Reaction | Enzyme Family | Specific Isoforms Identified | Reference |
|---|---|---|---|
| O-demethylation | Cytochrome P450 (CYP) | Not specified for Methoxy Fenoterol. Related compounds involve CYP2D6, CYP2C19, CYP2C9, CYP2A6. | drugbank.com |
| Glucuronidation | Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) | Not specified for Methoxy Fenoterol. Related compounds involve UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15. | drugbank.com |
| Sulfation | Sulfotransferase (SULT) | SULT1A1, SULT1A3, SULT1E1 | nih.govnih.gov |
Pre Clinical Pharmacokinetic Research in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies in Sprague-Dawley rats have elucidated the metabolic fate of (R,R)-Methoxyfenoterol. nih.govnih.gov Following administration, the compound undergoes significant metabolism. The primary route of clearance is through glucuronidation. nih.govnih.gov
Upon intravenous and oral administration, metabolites such as (R,R)-Fenoterol and its glucuronide conjugate have been identified in urine samples. This indicates that O-demethylation is a metabolic pathway for (R,R)-Methoxyfenoterol, which is then followed by conjugation to form the glucuronide. nih.govnih.gov In-vitro studies using rat hepatocytes have confirmed this metabolic pattern, showing the production of (R,R)-Methoxyfenoterol-glucuronide, (R,R)-Fenoterol, and (R,R)-Fenoterol-glucuronide. nih.govnih.gov Interestingly, when incubated with rat intestinal microsomes, only the formation of (R,R)-Methoxyfenoterol-glucuronide was observed, suggesting a significant role of the intestine in its presystemic metabolism. nih.govnih.gov
The distribution of (R,R)-Methoxyfenoterol appears to be extensive within the body, as suggested by its volume of distribution. nih.gov Urinary excretion data from studies in rats show that after intravenous administration, a small percentage of the dose is excreted as (R,R)-Fenoterol and its glucuronide conjugate (3.6%). nih.govnih.gov This percentage is even lower after oral administration (0.3%), highlighting the substantial presystemic glucuronidation that limits the fraction of the drug available for O-demethylation. nih.govnih.gov
Determination of Pharmacokinetic Parameters in vivo
Pharmacokinetic parameters for (R,R)-Methoxyfenoterol have been determined in rats, providing a quantitative understanding of its disposition. These studies have demonstrated that the introduction of a methoxy (B1213986) group significantly alters the pharmacokinetic profile compared to its parent compound, (R,R)-Fenoterol. nih.govnih.gov
In rats, (R,R)-Methoxyfenoterol exhibits a significantly reduced systemic clearance compared to (R,R)-Fenoterol. nih.govnih.gov This slower elimination is a key characteristic of its pharmacokinetic profile.
The volume of distribution at steady-state (Vss) for (R,R)-Methoxyfenoterol in rats suggests that the compound is extensively distributed throughout the body. nih.gov
Consistent with its lower clearance, (R,R)-Methoxyfenoterol has a significantly longer terminal half-life in rats when compared to (R,R)-Fenoterol. nih.govnih.gov
Pharmacokinetic Parameters of (R,R)-Methoxyfenoterol in Rats (Intravenous Administration)
| Parameter | (R,R)-Methoxyfenoterol | (R,R)-Fenoterol |
| Clearance (Cl) | 48 ml/min/kg | 146 ml/min/kg |
| Volume of Distribution (Vss) | 6.6 L/kg | 8.2 L/kg |
| Terminal Half-Life (T1/2) | 152.9 min | 108.9 min |
| Area Under the Curve (AUC) | 300 minnmol/ml | 119 minnmol/ml |
Data sourced from studies in Sprague-Dawley rats. nih.govnih.gov
Investigation of Metabolic Interconversion and Interspecies Differences
The primary metabolic pathway for (R,R)-Methoxyfenoterol in rats is glucuronidation, with O-demethylation also occurring to form (R,R)-Fenoterol, which is subsequently conjugated. nih.govnih.gov In vitro studies have pinpointed the liver and intestines as key sites of metabolism. nih.govnih.gov
Application of Micro-sampling Techniques in Pharmacokinetic Profiling
The investigation of a drug's pharmacokinetic profile in pre-clinical animal models traditionally involves the collection of serial blood samples. However, this approach can be challenging in small animals, such as rats, due to limitations on the total blood volume that can be withdrawn. Micro-sampling techniques, which require significantly smaller sample volumes, offer a refinement to these studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. These methods can provide robust pharmacokinetic data while minimizing the physiological stress on the animal.
One such advanced micro-sampling method is in vivo solid-phase microextraction (SPME). This technique allows for the sampling of analytes from the circulating blood of an animal without the need to withdraw a blood sample. A study utilizing in vivo SPME in conjunction with liquid-chromatography tandem mass spectrometry (LC-MS/MS) was conducted to determine the pharmacokinetics of R,R-methoxyfenoterol in rats. nih.gov This research demonstrated the feasibility of a diffusion-based calibration interface model for in vivo SPME studies. nih.gov
In this study, the in vivo SPME results were compared with the conventional method of blood withdrawal followed by plasma protein precipitation for sample clean-up. The concentrations of methoxyfenoterol obtained through SPME were found to generally align with the whole blood concentrations determined by the conventional method, indicating the utility of this micro-sampling approach. nih.gov A key advantage of the diffusion-based interface model used with SPME is that it does not necessitate the addition of a standard into the sample matrix during the in vivo study. nih.gov Furthermore, it is a simple and rapid technique that eliminates the need to pre-load a standard onto the SPME extraction phase. nih.gov
The calibration constant for SPME can be calculated based on several factors, including the diffusion coefficient, extraction time, fiber length and radius, and the size of the boundary layer. nih.gov The experimental calibration constant for methoxyfenoterol was in excellent agreement with the theoretical calibration constant, further validating the accuracy of this micro-sampling technique. nih.gov
The following table presents a comparison of the theoretical and experimental calibration constants for Methoxy Fenoterol (B1672521) using the in vivo SPME technique.
| Compound | Theoretical Calibration Constant (mm-3) | Experimental Calibration Constant (mm-3) |
| Methoxy Fenoterol | 316.0 | 298.5 ± 25 |
Data sourced from a study determining the pharmacokinetics of methoxyfenoterol in rats. nih.gov
This close correlation between the theoretical and experimental values underscores the reliability of in vivo SPME as a micro-sampling tool for generating accurate pharmacokinetic data in pre-clinical animal models. The use of such techniques represents a significant advancement in pharmacokinetic research, enabling the collection of high-quality data from a single animal, thereby reducing the number of animals required for a study and refining the experimental procedures.
Specialized Applications in Forensic and Sports Doping Control Research
Forensic Toxicology Research and Analytical Strategies
In forensic toxicology, the use of stable isotope-labeled internal standards, such as Methoxy (B1213986) Fenoterol-d6, is a cornerstone of robust analytical methodologies. These standards are chemically almost identical to the analyte of interest, meaning they behave similarly during sample extraction, derivatization, and chromatographic analysis. nih.gov This chemical similarity allows them to compensate for variations in sample preparation and matrix effects, which can otherwise lead to inaccurate quantification. nih.govsigmaaldrich.com
Identification of Related Compounds in Post-mortem Samples
The analysis of post-mortem samples presents unique challenges due to decomposition and the complex nature of the biological matrix. Deuterated internal standards are crucial for the accurate identification and quantification of drugs and their metabolites in these specimens.
In a hypothetical scenario, if Methoxy Fenoterol (B1672521) or similar beta-2 agonists were under investigation in a post-mortem case, Methoxy Fenoterol-d6 would be added to the biological sample (e.g., blood, urine, or tissue homogenate) at a known concentration at the beginning of the analytical process. nyc.gov The subsequent analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), would rely on the ratio of the analyte's signal to the internal standard's signal for quantification. nih.gov This process ensures that any loss of the target analyte during the extensive cleanup procedures required for post-mortem samples is accounted for by a proportional loss of the deuterated standard.
Illustrative Data for Analyte Quantification in Post-mortem Samples:
| Sample ID | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Calibrant 1 | 15,200 | 75,500 | 0.201 | 5 |
| Calibrant 2 | 31,100 | 76,200 | 0.408 | 10 |
| Calibrant 3 | 149,800 | 74,900 | 2.000 | 50 |
| Case Sample A | 45,300 | 75,100 | 0.603 | 14.9 |
Method Development for Emerging Substances
The landscape of forensic toxicology is continually changing with the rise of new psychoactive substances (NPS) and other emerging drugs. Developing sensitive and specific methods to detect these novel compounds is a priority. When a new analogue or derivative of a known drug class emerges, stable isotope-labeled standards of related compounds can be used as provisional internal standards until a specific one is synthesized. waters.com
For instance, in the development of a new analytical method for a novel beta-2 agonist, this compound could serve as an effective internal standard. Its use would be integral to the validation of the new method, ensuring that it meets forensic standards for accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification). nih.gov The ability to use existing, structurally similar deuterated standards accelerates the development of reliable tests for emerging threats. waters.com
Sports Doping Control Analysis
In the realm of sports doping control, the analytical requirements are exceptionally stringent to ensure fairness and to withstand legal challenges. The World Anti-Doping Agency (WADA) sets forth rigorous standards for laboratory analysis. usada.org
Compliance with World Anti-Doping Agency (WADA) Regulations
WADA recommends the use of isotopically labeled internal standards (either deuterated or ¹³C-labeled) for both screening and confirmation procedures to avoid analytical pitfalls. wada-ama.orgwada-ama.org The use of a deuterated standard like this compound for the quantification of a prohibited substance, such as a beta-2 agonist, aligns with WADA's technical documents. These guidelines emphasize avoiding internal standards that could be metabolites of other prohibited substances or that might interfere with the detection of other analytes. wada-ama.org The use of a stable isotope-labeled version of the analyte itself is considered the gold standard for quantitative accuracy. sigmaaldrich.com
Development of Screening and Confirmatory Methods for Prohibited Substances
Anti-doping laboratories employ both screening and confirmation methods. Screening methods are designed to rapidly analyze a large number of samples for a wide range of prohibited substances. researchgate.netnih.gov Confirmation methods are used to unequivocally identify and quantify a substance in a sample that has returned a presumptive positive result from screening. dshs-koeln.de
In both types of methods, this compound would play a critical role if Methoxy Fenoterol or a related compound were on the WADA Prohibited List. During method development, it would be used to establish key validation parameters.
Key Validation Parameters in a Confirmatory Method:
| Parameter | Description | Typical Finding with Deuterated IS |
|---|---|---|
| Precision | The closeness of agreement between independent test results. | Low coefficient of variation (%CV) across multiple runs. |
| Accuracy | The closeness of the mean test result to the true value. | High percent recovery of the analyte at known concentrations. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified. | Meets WADA's Minimum Required Performance Levels (MRPLs). dshs-koeln.de |
| Specificity | The ability of the method to measure the analyte of interest exclusively. | No interference from endogenous compounds or other drugs. |
The stability and predictable behavior of this compound would ensure that the method is robust and reliable, capable of producing defensible results in the case of an Adverse Analytical Finding (AAF).
Differentiation of Endogenous and Exogenous Origin via Isotope Ratio Mass Spectrometry (IRMS) Principles
For substances that are produced naturally by the body (endogenous), such as testosterone, anti-doping laboratories face the challenge of distinguishing between the body's own production and synthetic, performance-enhancing administration (exogenous). This is accomplished using a specialized technique called Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). researchgate.netnih.gov
This technique measures the ratio of the heavy carbon isotope (¹³C) to the light carbon isotope (¹²C). thermofisher.com Synthetic versions of endogenous steroids are typically derived from plant sources and have a different ¹³C/¹²C ratio compared to the steroids produced by the human body. nih.govthermofisher.com While Methoxy Fenoterol is a synthetic drug and not an endogenous compound, the principles of using isotope analysis are relevant. In the broader context of IRMS, stable isotope-labeled compounds are fundamental as reference materials to ensure the accuracy and comparability of measurements between laboratories. researchgate.net Although a deuterated standard like this compound is not directly used in the ¹³C/¹²C measurement for IRMS, the overarching principle of using isotopic differences for analytical certainty is a shared concept. The primary role of this compound remains as an internal standard for quantification in chromatography-mass spectrometry, which is often the preceding step before an IRMS analysis is deemed necessary for endogenous substances. wada-ama.org
Research into Long-Term Metabolites and Detection Windows
In the specialized fields of forensic toxicology and anti-doping science, the primary objective is not only to identify prohibited substances but also to determine the timeframe during which their use can be detected. This "detection window" is critically dependent on understanding the metabolic fate of a parent drug and identifying its long-term metabolites. Long-term metabolites are metabolic byproducts that remain detectable in biological matrices, such as urine or blood, for an extended period after the administration of the parent compound has ceased. Research into these metabolites is crucial for extending the reach of anti-doping programs and ensuring a comprehensive testing regime. nih.gov
The β2-agonist Fenoterol is a substance prohibited by the World Anti-Doping Agency (WADA) and is subject to rigorous testing. nih.gov Following administration, Fenoterol undergoes metabolism in the body, with one of its identified metabolites being Methoxy Fenoterol. nih.gov To effectively enforce anti-doping regulations, analytical laboratories must be able to reliably detect and accurately quantify such metabolites. This is where stable isotope-labeled internal standards, such as this compound, play an indispensable role. clearsynth.com
This compound is a deuterated form of the Methoxy Fenoterol metabolite. clearsynth.compharmaffiliates.com In analytical chemistry, particularly in quantitative mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated analogs are the gold standard for use as internal standards (IS). researchgate.netdshs-koeln.de An internal standard is a substance with similar chemical and physical properties to the analyte of interest (in this case, Methoxy Fenoterol) that is added in a known quantity to a sample before analysis. dshs-koeln.de Because this compound is chemically identical to Methoxy Fenoterol, apart from its increased mass due to the deuterium (B1214612) atoms, it behaves similarly during the extraction, derivatization, and ionization processes. researchgate.net This co-elution and similar behavior allow it to compensate for any loss of the analyte during sample preparation and for variations in instrument response, thereby enabling highly accurate and precise quantification of the target metabolite. nih.govdshs-koeln.de
The data generated from such studies are vital for interpreting analytical findings in doping control. Knowing the detection window of a specific metabolite helps differentiate between a new case of doping and the residual excretion from a previous administration. Furthermore, this research informs the strategies of anti-doping organizations, allowing them to optimize the timing of out-of-competition testing to maximize the likelihood of detecting illicit substance use.
Illustrative Research Data: Metabolite Concentration Over Time
The following interactive table represents typical data that would be generated in a study to determine the detection window of a metabolite like Methoxy Fenoterol, using this compound for accurate quantification.
| Time Post-Administration (Hours) | Urine Metabolite Concentration (ng/mL) |
| 2 | 85.2 |
| 6 | 62.5 |
| 12 | 40.1 |
| 24 | 18.9 |
| 48 | 7.3 |
| 72 | 2.1 |
| 96 | 0.5 |
Future Directions and Emerging Paradigms in Methoxy Fenoterol D6 Research
Integration of Advanced Analytical Platforms and Automation
The precision and sensitivity required for differentiating and quantifying isotopologues like Methoxy (B1213986) Fenoterol-d6 are continually being enhanced by innovations in analytical technology. The future will see a deeper integration of Methoxy Fenoterol-d6 with highly sophisticated analytical platforms that offer unprecedented resolution and throughput.
High-resolution mass spectrometry (HRMS) systems, such as Orbitrap and time-of-flight (TOF) mass analyzers, are central to this evolution. tecan.com These platforms allow for the precise mass determination needed to distinguish the deuterated standard from its non-deuterated counterpart and their respective metabolites, even in highly complex biological matrices. The integration of advanced separation techniques, particularly ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis (CE), with tandem mass spectrometry (LC-MS/MS, CE-MS) further enhances selectivity and reduces analytical run times. vulcanchem.comchemrxiv.org
A significant emerging paradigm is the increasing role of automation in the analytical workflow. tecan.com Automated sample preparation systems, including robotic liquid handlers, are becoming standard in high-throughput environments. shimadzu.combiorxiv.org These systems minimize human error, improve reproducibility, and enable the processing of large sample batches, which is crucial for large-scale metabolomics and clinical studies. tecan.comshimadzu.com For a compound like this compound, this means more efficient and reliable quantification in pharmacokinetic and drug metabolism studies.
Table 1: Comparison of Advanced Analytical Platforms for this compound Analysis
| Platform | Key Advantages | Relevance for this compound |
| UHPLC-HRMS (e.g., Orbitrap) | High mass accuracy and resolution, excellent sensitivity, good for complex mixtures. tecan.com | Precise quantification, differentiation from endogenous interferences, and identification of metabolites. |
| CE-MS | High separation efficiency for charged and polar compounds, low sample volume requirement. chemrxiv.org | Analysis of polar metabolites of Fenoterol (B1672521) and this compound. |
| Automated Sample Prep | Increased throughput, reduced variability, enhanced safety. shimadzu.combiorxiv.org | Standardization of sample processing for large-scale pharmacokinetic or metabolomic studies. |
Computational Modeling and In Silico Approaches for Metabolic Prediction
Computational tools are becoming indispensable for predicting the metabolic fate of drug candidates and their deuterated analogues. nih.gov In silico models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing valuable insights before extensive in vitro or in vivo studies are conducted. alfa-chemistry.com
The "kinetic isotope effect" (KIE) is a central principle here. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.in Computational models can help predict which metabolic pathways of Fenoterol are most likely to be affected by the deuterium (B1214612) substitution in this compound. This is particularly relevant for metabolism mediated by Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. researchgate.net
Software platforms can model the interaction (docking) of this compound with the active sites of specific CYP isoforms. researchgate.net By combining this with machine learning algorithms trained on large datasets of known drug metabolism, researchers can predict the sites of metabolism on the molecule and estimate the rate of clearance. acs.org This predictive power helps in designing better deuterated standards and can even guide the development of new deuterated drugs with potentially improved pharmacokinetic profiles. alfa-chemistry.cominformaticsjournals.co.in
Table 2: In Silico Tools for Metabolic Prediction of this compound
| Tool/Approach | Application | Predicted Outcome for this compound |
| Molecular Docking | Simulates binding to metabolic enzymes (e.g., CYPs). researchgate.net | Predicts binding affinity and orientation, identifying potential sites of metabolism. |
| QSAR Models | Relates chemical structure to metabolic properties. | Estimates metabolic stability and potential for drug-drug interactions. |
| ADME Prediction Software | Models pharmacokinetic properties. nih.govalfa-chemistry.com | Predicts human hepatic clearance and potential for altered metabolic pathways due to the KIE. researchgate.netnih.gov |
Expansion of Deuterated Standard Libraries and Availability
The synthesis of deuterated compounds can be challenging and expensive, as it often requires specialized starting materials and multi-step synthetic routes. thieme-connect.comnih.gov This can limit the availability of a diverse range of standards for new or less common drug molecules. Future efforts will likely focus on developing more efficient and cost-effective deuteration methods to broaden the accessibility of these critical research tools. nih.gov
Furthermore, the development of certified reference materials (CRMs) for deuterated standards is crucial for ensuring the accuracy and comparability of analytical data across different laboratories and studies. nih.gov As metabolomics and systems-level analyses become more common, the demand for comprehensive libraries of deuterated standards, including those for drug metabolites, will continue to grow. nih.gov
Novel Applications in Systems Pharmacology and Chemical Biology Research
Beyond its role as an internal standard, this compound has potential applications in more exploratory research fields like systems pharmacology and chemical biology. These disciplines aim to understand the complex interactions of drugs within entire biological systems.
In systems pharmacology, stable isotope labeling can be used to trace the disposition of a drug and its metabolites throughout various tissues and cellular compartments. By using a deuterated version like this compound alongside its non-deuterated parent, researchers can perform differential analyses to study kinetic processes and pathway dynamics with high precision.
In chemical biology, deuterated molecules can be developed as "chemical probes" to investigate biological pathways and enzyme mechanisms. uq.edu.au While Fenoterol's primary action is as a β2-adrenergic agonist, this compound could be used to study off-target interactions or the specifics of its engagement with the receptor. nih.gov The altered metabolic rate due to deuteration could also be exploited to study the biological activity of specific metabolites, helping to distinguish the effects of the parent drug from those of its metabolic products. researchgate.net This approach could provide deeper insights into the pharmacology of Fenoterol and the broader signaling pathways it influences. uu.nl
Q & A
Q. What are the recommended analytical techniques for characterizing Methoxy Fenoterol-d6 in preclinical studies?
this compound requires rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, focus on identifying deuterium incorporation by analyzing the absence of proton signals in the methoxy groups (e.g., δH 3.88 singlet for methoxy protons in non-deuterated analogs) and comparing ¹³C-NMR shifts . HR-MS should confirm the molecular ion peak at m/z 323.42 (C₁₈H₁₇D₆NO₄) and isotopic purity (>98%) .
Q. How should researchers quantify this compound in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix interference. Optimize ion transitions for the deuterated methoxy groups (e.g., m/z 324 → 152) and validate the method for sensitivity (LOQ ≤1 ng/mL) and linearity (R² >0.99) in plasma/tissue homogenates. Cross-validate with non-deuterated Fenoterol to assess isotopic effects on recovery rates .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s β₂-adrenoceptor binding kinetics?
Conduct competitive radioligand binding assays using [³H]-CGP-12177 and HEK-293 cells expressing human β₂-adrenoceptors. Include controls for non-specific binding (e.g., 10 μM propranolol) and assess deuterium’s impact on dissociation constants (K_d) via Scatchard analysis. Note that deuterium labeling may alter hydrogen bonding, requiring parallel experiments with non-deuterated Fenoterol to isolate isotopic effects .
Q. How can contradictory data on this compound’s metabolic stability be resolved?
Contradictions often arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. Perform in vitro metabolism assays using liver microsomes from multiple species (e.g., human, rat, dog) and compare deuterium-dependent half-life (t₁/₂) variations. Use LC-HRMS to identify deuterium-retaining metabolites (e.g., O-demethylated products) and correlate findings with in vivo pharmacokinetic studies .
Q. What strategies optimize the synthesis of this compound to ensure isotopic purity?
Employ palladium-catalyzed hydrogen-deuterium exchange under acidic conditions to selectively deuterate methoxy groups. Monitor reaction progress via ¹H-NMR for complete proton replacement (target: ≤2% residual protio content). Purify using reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) and confirm isotopic purity via isotopic abundance analysis (e.g., ≥99% D-atom incorporation) .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s pharmacological activity?
Implement quality control protocols:
- Verify isotopic purity and chemical stability (e.g., NMR, MS) for each batch.
- Standardize receptor affinity assays (IC₅₀) across labs using reference agonists (e.g., salbutamol).
- Report deuterium content in methods to enable cross-study comparisons .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves?
Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Account for deuterium-induced potency shifts by comparing Hill slopes between deuterated and non-deuterated analogs. Apply ANOVA with post-hoc Tukey tests for multi-group studies (e.g., tissue-specific efficacy in bronchial vs. vascular smooth muscle) .
Ethical & Reporting Standards
Q. How should sex/gender differences be addressed in this compound studies?
Follow SAGER guidelines:
- Stratify pharmacokinetic data by sex in animal models (e.g., higher CYP2D6 activity in female rodents).
- Disclose limitations if human studies lack gender diversity.
- Report hormonal status in preclinical models (e.g., ovariectomized vs. intact females) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
